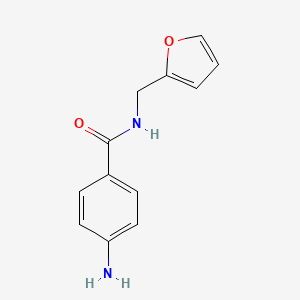

![molecular formula C10H21N3O2S B2542059 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine CAS No. 923208-46-2](/img/structure/B2542059.png)

1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine is a chemical compound that falls within the broader class of piperazine derivatives. Piperazine itself is a versatile heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is further modified by the presence of a sulfonyl group attached to a piperidine ring, which is itself substituted with a methyl group. This structural motif is common in pharmaceutical chemistry, where such compounds are often investigated for their biological activities, including antimicrobial and receptor binding properties .

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives typically involves nucleophilic substitution reactions. For instance, substituted benzhydryl chlorides can react with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of a dry solvent like methylene dichloride and a base such as triethylamine . Another approach involves the reaction of piperazine with sulfonyl chlorides to yield various N-sulfonated derivatives . These methods highlight the versatility and reactivity of the piperazine ring system towards the introduction of sulfonyl groups.

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives can be characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography can provide detailed insights into the geometry of these compounds, revealing features like the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfonyl group .

Chemical Reactions Analysis

Sulfonyl piperazine derivatives can participate in various chemical reactions due to their reactive functional groups. For example, they can act as ligands for receptors, as demonstrated by their binding affinities for serotonin receptors . They can also serve as intermediates in the synthesis of more complex molecules, such as phthalazine derivatives, through multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can affect the compound's solubility, reactivity, and overall stability. These properties are crucial for the compound's potential applications in pharmaceuticals, where solubility and stability are key considerations for drug development. The substitution pattern on the piperazine ring can also impact the compound's biological activity, as seen in the structure-activity relationship studies of antimicrobial agents .

科学的研究の応用

Anticancer Activity

A study on polyfunctional substituted 1,3-thiazoles showed that compounds with a piperazine substituent, including those with structural similarities to "1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine," exhibited significant anticancer activity across various cancer cell lines (Kostyantyn Turov, 2020).

Chemokine CCR5 Antagonists

Research into 4-aminopiperidine derivatives, including those with a piperazine or piperidine ring and at least one sulfonyl group, revealed potent chemokine CCR5 antagonist activity. These compounds are indicated for treating HIV infection and various autoimmune and inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

CGRP Receptor Inhibition

Another study developed a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the role of piperazine derivatives in CGRP receptor inhibition. This research could pave the way for new treatments in migraine and related disorders (Reginald O. Cann et al., 2012).

Antibacterial Evaluation

A series of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities were synthesized and evaluated for their antibacterial properties, showcasing the chemical's potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Novel Piperazine Derivatives Synthesis

Research on synthesizing new piperazine derivatives for potential applications in drug discovery and development was reported, further indicating the versatility and importance of piperazine-based compounds in medicinal chemistry (Li Wen-jua, 2015).

特性

IUPAC Name |

1-(2-methylpiperidin-1-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c1-10-4-2-3-7-13(10)16(14,15)12-8-5-11-6-9-12/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNPWQRRWWBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

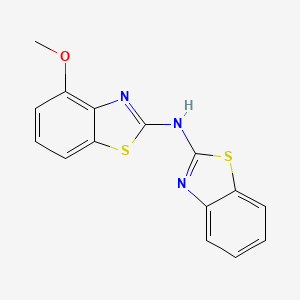

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)

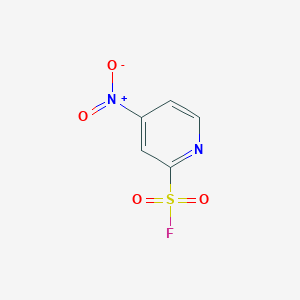

![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)

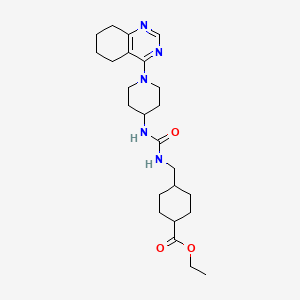

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)

![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)

![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)

![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)

![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)